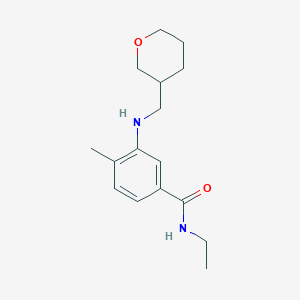![molecular formula C12H10ClNO5S2 B7577128 3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)
3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
作用機序
The mechanism of action of 3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. This compound has been shown to inhibit carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in tumor growth and survival. This compound has also been shown to inhibit histone deacetylases, which are enzymes involved in gene expression and play a role in cancer progression and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid has several advantages for lab experiments, including its high solubility in water and its stability under physiological conditions. However, this compound has some limitations, including its low bioavailability and its potential toxicity at high concentrations.
将来の方向性
Future research on 3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid should focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Moreover, future research should aim to elucidate the mechanism of action of this compound and identify its molecular targets. Furthermore, future research should investigate the pharmacokinetics and pharmacodynamics of this compound to optimize its dosage and administration. Finally, future research should explore the potential of this compound as a drug candidate for clinical trials.
合成法
3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid has been synthesized using different methods, including the reaction of 3-amino-4-methoxybenzoic acid with 5-chlorothiophene-2-sulfonyl chloride in the presence of a base. Another method involves the reaction of 3-amino-4-methoxybenzoic acid with 5-chlorothiophene-2-sulfonyl isocyanate in the presence of a base. The yield of this compound varies depending on the method used, but it can be obtained in moderate to high yields.
特性
IUPAC Name |
3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5S2/c1-19-9-3-2-7(12(15)16)6-8(9)14-21(17,18)11-5-4-10(13)20-11/h2-6,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQDWDYOAKMJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)



![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)



![8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)
![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)
